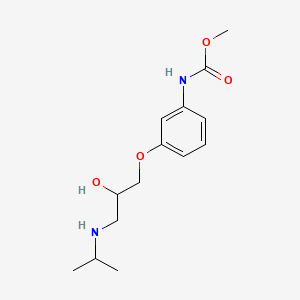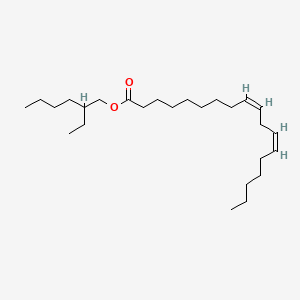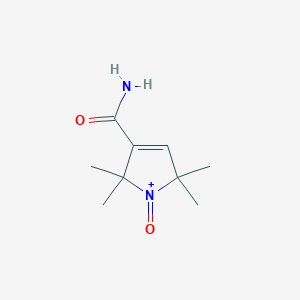![molecular formula C18H36N2 B14661834 3-[Methyl(tetradecan-2-YL)amino]propanenitrile CAS No. 41293-82-7](/img/structure/B14661834.png)
3-[Methyl(tetradecan-2-YL)amino]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Methyl(tetradecan-2-yl)amino]propanenitrile is an organic compound that belongs to the class of amines It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a methyl-substituted tetradecane chain linked to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(tetradecan-2-yl)amino]propanenitrile typically involves the reaction of tetradecane-2-amine with 3-chloropropanenitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chloropropanenitrile, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Methyl(tetradecan-2-yl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the nitrile group or the alkyl chain can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3-[Methyl(tetradecan-2-yl)amino]propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[Methyl(tetradecan-2-yl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and signaling pathways. Its nitrile group can also participate in covalent bonding with target proteins, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[Methyl(tetradecan-2-yl)amino]propanamide: Similar structure but with an amide group instead of a nitrile.
3-[Methyl(tetradecan-2-yl)amino]propanol: Contains a hydroxyl group instead of a nitrile.
3-[Methyl(tetradecan-2-yl)amino]propanoic acid: Features a carboxylic acid group in place of the nitrile.
Uniqueness
3-[Methyl(tetradecan-2-yl)amino]propanenitrile is unique due to its specific combination of a long alkyl chain and a nitrile group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring amphiphilic compounds with reactive functional groups.
Propriétés
Numéro CAS |
41293-82-7 |
|---|---|
Formule moléculaire |
C18H36N2 |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
3-[methyl(tetradecan-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C18H36N2/c1-4-5-6-7-8-9-10-11-12-13-15-18(2)20(3)17-14-16-19/h18H,4-15,17H2,1-3H3 |
Clé InChI |
BLGVPGNWDUOIKY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C)N(C)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


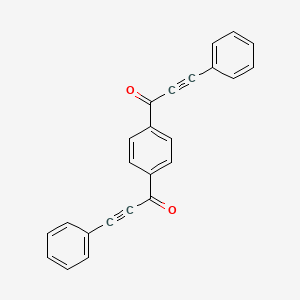
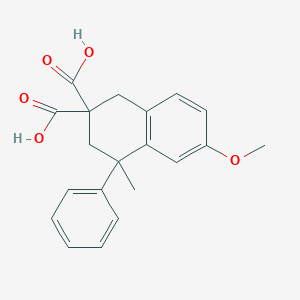
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)


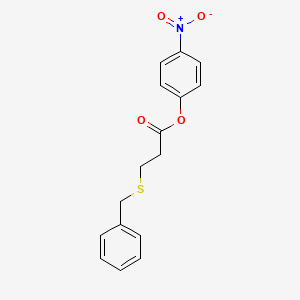
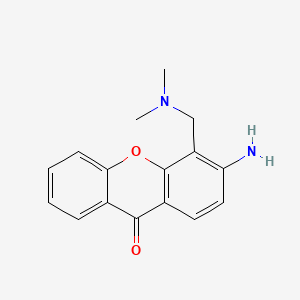
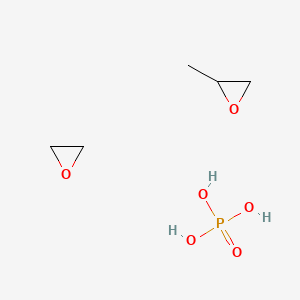

![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
